molecular formula C10H12BrNO B13312626 4-Bromo-2-cyclobutoxyaniline

4-Bromo-2-cyclobutoxyaniline

Cat. No.: B13312626
M. Wt: 242.11 g/mol
InChI Key: KUYNRJLPFKJUDS-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutoxyaniline is a brominated aromatic amine featuring a cyclobutoxy (–O-cyclobutyl) substituent at the 2-position and an amino (–NH₂) group at the 4-position of the benzene ring. The cyclobutoxy group introduces steric strain and electronic effects distinct from linear alkoxy or aryl substituents, influencing solubility, crystallinity, and synthetic applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxyaniline

InChI

InChI=1S/C10H12BrNO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

KUYNRJLPFKJUDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)Br)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Bromo-2-cyclobutoxyaniline (hypothetical) with structurally related brominated anilines from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
4-Bromo-2-cyclobutoxyaniline C₁₀H₁₂BrNO 242.11 (hypothetical) Br, –O-cyclobutyl, NH₂ High steric strain; potential use in medicinal chemistry N/A
4-Bromo-2-chloroaniline C₆H₅BrClN 206.47 Br, Cl, NH₂ Planar structure; N–H⋯N/Br hydrogen bonds in crystals
4-Bromo-2-methylaniline C₇H₈BrN 186.05 Br, CH₃, NH₂ Intermediate for heterocycles (thiazines, benzothiazoles)
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 204.04 Br, F, CH₃, NH₂ Fluorinated derivative; pharmaceutical applications
4-Bromo-2-phenylaniline C₁₂H₁₀BrN 236.12 Br, C₆H₅, NH₂ Biphenyl backbone; electronic conjugation effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 357.15 Br, OCH₃, NO₂, CONH Comparative crystallography studies; asymmetric unit packing

Key Findings

Steric and Electronic Effects
  • Cyclobutoxy vs. Methoxy/Nitro Groups: The cyclobutoxy group in the target compound imposes greater steric hindrance compared to methoxy (–OCH₃) or nitro (–NO₂) groups seen in 4MNB . This strain may reduce reactivity in electrophilic substitution but enhance selectivity in coupling reactions.
  • Halogen Interactions : 4-Bromo-2-chloroaniline exhibits intermolecular N–H⋯Br hydrogen bonding, stabilizing its planar crystal structure . Similar interactions could occur in 4-Bromo-2-cyclobutoxyaniline, though steric effects from the cyclobutyl group might disrupt packing.
Crystallographic Behavior
  • The asymmetric unit of 4MNB contains two molecules (A and B), with structural deviations attributed to nitro and methoxy substituents .

Biological Activity

4-Bromo-2-cyclobutoxyaniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.12 g/mol
  • CAS Number : 1491046-05-9

Biological Activity Overview

Research into the biological activity of 4-Bromo-2-cyclobutoxyaniline indicates several potential applications, particularly in pharmacology and biochemistry. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors.

The biological activity of 4-Bromo-2-cyclobutoxyaniline can be attributed to its ability to:

  • Inhibit Enzyme Activity : The presence of the bromine atom and the cyclobutoxy group may facilitate interactions with enzyme active sites, potentially leading to inhibition.
  • Alter Protein Function : It may affect protein conformation and function through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

In Vitro Studies

Recent studies have investigated the effects of 4-Bromo-2-cyclobutoxyaniline on various cell lines. For example:

  • Cell Proliferation Assays : Inhibition of proliferation was observed in cancer cell lines, suggesting potential anti-cancer properties.
  • Enzyme Inhibition Tests : The compound showed significant inhibition of certain kinases, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Anti-Cancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-Bromo-2-cyclobutoxyaniline led to a decrease in cell viability by approximately 40% at a concentration of 10 µM after 48 hours.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in neuronal cell cultures exposed to oxidative stress, where it reduced apoptosis markers significantly.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in MCF-7 cells
Enzyme InhibitionSignificant kinase inhibition
NeuroprotectionReduced apoptosis under oxidative stress

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